Cas no 1007488-29-0 ((1-Ethyl-1H-pyrazol-5-yl)methanol)

(1-Ethyl-1H-pyrazol-5-yl)methanol is a versatile heterocyclic alcohol with applications in pharmaceutical and agrochemical synthesis. Its pyrazole core, functionalized with an ethyl group and a hydroxymethyl substituent, provides a reactive scaffold for further derivatization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its polar hydroxyl group enhances solubility in common organic solvents, making it suitable for diverse reaction conditions. The structural features of (1-Ethyl-1H-pyrazol-5-yl)methanol enable its use as a key intermediate in the development of biologically active molecules, particularly in medicinal chemistry for ligand design and drug discovery. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
(1-Ethyl-1H-pyrazol-5-yl)methanol structure
1007488-29-0 structure
Product Name:(1-Ethyl-1H-pyrazol-5-yl)methanol
CAS No:1007488-29-0
MF:C6H10N2O
MW:126.156401157379
MDL:MFCD08701089
CID:1076502
PubChem ID:23006116
Update Time:2025-11-01

(1-Ethyl-1H-pyrazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-Ethyl-1H-pyrazol-5-yl)methanol
    • 1-ethyl-1H-Pyrazole-5-methanol
    • (2-ethylpyrazol-3-yl)methanol
    • (2-ethyl-3-pyrazolyl)methanol
    • MDL: MFCD08701089
    • Inchi: 1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3
    • InChI Key: XGSHTTWILBTVCJ-UHFFFAOYSA-N
    • SMILES: OCC1=CC=NN1CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2

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(1-Ethyl-1H-pyrazol-5-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:1007488-29-0)(1-Ethyl-1H-pyrazol-5-yl)methanol
Order Number:A1099765
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:27
Price ($):184.0
Email:sales@amadischem.com

Additional information on (1-Ethyl-1H-pyrazol-5-yl)methanol

Introduction to (1-Ethyl-1H-pyrazol-5-yl)methanol (CAS No. 1007488-29-0)

(1-Ethyl-1H-pyrazol-5-yl)methanol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1007488-29-0, has garnered attention due to its potential applications in drug development and synthetic chemistry. The pyrazole moiety, a prominent heterocyclic ring system, contributes to the molecule's versatility, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural framework of (1-Ethyl-1H-pyrazol-5-yl)methanol consists of an ethyl group attached to the 1-position of a pyrazole ring, which is further substituted with a hydroxymethyl group at the 5-position. This configuration imparts specific electronic and steric properties that are crucial for its interaction with biological targets. The presence of both hydrophobic and hydrophilic regions in the molecule enhances its solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.

In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds containing the pyrazole scaffold exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The hydroxymethyl group in (1-Ethyl-1H-pyrazol-5-yl)methanol provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic purposes.

One of the most compelling aspects of (1-Ethyl-1H-pyrazol-5-yl)methanol is its role as a building block in the synthesis of more complex pharmacophores. The pyrazole ring can serve as a core structure, around which other functional groups are strategically placed to enhance binding affinity and selectivity. This flexibility has led to numerous studies exploring its potential in developing novel drugs targeting various diseases.

The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions, often starting from readily available precursors such as ethyl acetoacetate and hydrazine hydrate. The formation of the pyrazole ring is a key step, followed by selective substitution at the 5-position with a hydroxymethyl group. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making it more feasible to produce this compound on an industrial scale.

Recent studies have highlighted the importance of optimizing reaction conditions to achieve high purity and yield in the synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanol. Techniques such as catalytic hydrogenation and protecting group strategies have been employed to minimize side reactions and improve overall efficiency. These advancements not only enhance the practicality of producing this compound but also open up new avenues for its application in drug discovery.

The pharmacological potential of (1-Ethyl-1H-pyrazol-5-yl)methanol has been explored through various preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to inflammatory diseases, cancer, and neurological disorders. The compound's ability to modulate these targets suggests that it could be developed into a therapeutic agent with significant clinical benefits.

In conclusion, (1-Ethyl-1H-pyrazol-5-yl)methanol (CAS No. 1007488-29-0) is a versatile and promising compound with substantial potential in pharmaceutical research and development. Its unique structural features and biological activities make it an invaluable asset in the quest for novel therapeutics. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to grow, further solidifying its importance in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:1007488-29-0)(1-Ethyl-1H-pyrazol-5-yl)methanol
A1099765
Purity:99%
Quantity:1g
Price ($):184.0
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